![molecular formula C14H13FN2O4S B5206264 N-(2-fluoro-5-nitrophenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B5206264.png)
N-(2-fluoro-5-nitrophenyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
N-(2-fluoro-5-nitrophenyl)-2,4-dimethylbenzenesulfonamide, commonly known as FNPSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNPSA is a sulfonamide derivative that has been synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-fluoro-5-nitroaniline.
Mechanism of Action
FNPSA works by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This, in turn, leads to a decrease in the production of bicarbonate ions, which are essential for maintaining acid-base balance in the body.
Biochemical and Physiological Effects
FNPSA has been shown to exhibit potent inhibitory activity against various carbonic anhydrase isoforms, including CA I, II, IV, and IX. It has also been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FNPSA in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes, which makes it a useful tool for studying the physiological and biochemical effects of these enzymes. However, one of the limitations of using FNPSA is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving FNPSA, including the development of more potent and selective carbonic anhydrase inhibitors, the evaluation of its anti-tumor activity in clinical trials, and the investigation of its potential applications in other fields, such as catalysis and materials science.
In conclusion, FNPSA is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibitory activity against carbonic anhydrase enzymes makes it a useful tool for studying the physiological and biochemical effects of these enzymes, and its anti-tumor activity makes it a promising candidate for cancer therapy. Further research is needed to fully understand the potential applications of FNPSA in various fields.
Synthesis Methods
The synthesis of FNPSA involves several steps, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-fluoro-5-nitroaniline in the presence of a base, followed by purification through recrystallization. The final product is obtained as a yellow crystalline powder with a melting point of 211-213°C.
Scientific Research Applications
FNPSA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption.
properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4S/c1-9-3-6-14(10(2)7-9)22(20,21)16-13-8-11(17(18)19)4-5-12(13)15/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKQGNWBFYDDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-nitrophenyl)-2,4-dimethylbenzenesulfonamide |
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